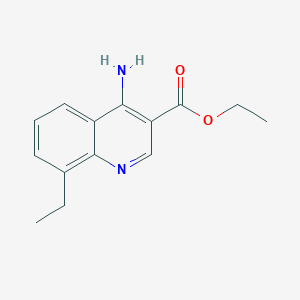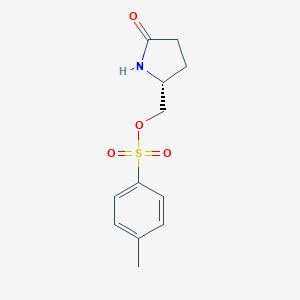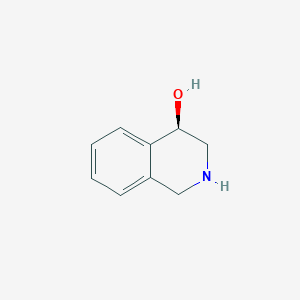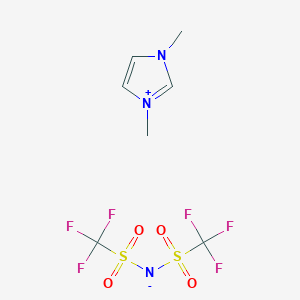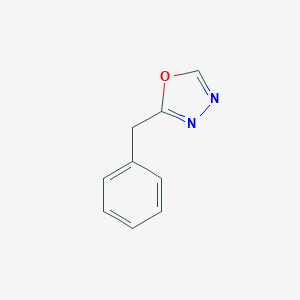
1-(4-Chlorophenyl)piperazine
Overview
Description
1-(4-Chlorophenyl)piperazine is an organic compound with the chemical formula C₁₀H₁₃ClN₂. It is a derivative of piperazine, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom. This compound is known for its psychoactive properties and has been used in various scientific research applications .
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)piperazine, also known as 4-CPP, primarily targets the serotonin receptors in the brain . It has a high affinity for the 5-HT2C serotonin receptor . The serotonin receptors play a crucial role in regulating mood, anxiety, and happiness .
Mode of Action
4-CPP interacts with its targets by acting as a partial agonist at most serotonin receptors It has been shown to have a higher affinity for the 5-HT2C receptor than the 5-HT2A and 5-HT2B receptors .
Biochemical Pathways
The interaction of 4-CPP with serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite . By acting on these receptors, 4-CPP can influence these processes.
Pharmacokinetics
It is known that the compound is metabolized in the liver .
Result of Action
The activation of serotonin receptors by 4-CPP can lead to various effects. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has potent anorectic effects . In some cases, it has been used for testing potential antimigraine medications .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)piperazine is known to interact with various enzymes, proteins, and other biomolecules. It is used as a 5-HT-1 serotonin receptor agonist . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with the 5-HT-1 serotonin receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as the 5-HT-1 serotonin receptor . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-(4-Chlorophenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium carbonate, piperazine, and phase-transfer catalysts such as tetrabutylammonium iodide . Major products formed from these reactions include various substituted piperazines and other heterocyclic compounds .
Scientific Research Applications
1-(4-Chlorophenyl)piperazine has several scientific research applications:
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine is similar to other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: This compound is an isomer of this compound and has similar psychoactive properties.
1-(4-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a chlorine atom, which can affect its pharmacological properties.
1-Phenylpiperazine: This compound lacks the chlorine atom and has different pharmacological effects.
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIHNMKASENIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191592 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-33-8 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38212-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38212-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD47JE5C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-(4-Chlorophenyl)piperazine and what spectroscopic data is available?
A1: this compound consists of a piperazine ring attached to a chlorobenzene ring at the 4' position. [] Spectroscopic characterization has been performed using Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) techniques. These analyses provide valuable information about the vibrational frequencies of the molecule's bonds and the magnetic environments of its atoms, respectively. []
Q2: How does the structure of this compound relate to its potential biological activity?
A2: While the provided research doesn't directly investigate the biological activity of this compound itself, it sheds light on its role as a building block and metabolite. For example, it's a precursor in synthesizing various 3,4,5-substituted oxazolidin-2-ones. The stereochemistry of these derivatives, particularly the syn and anti isomers, significantly influences their physicochemical properties and potential for biological interactions. [] Additionally, this compound is structurally similar to 1-(3-Chlorophenyl)piperazine (m-CPP), a known metabolite of Trazodone and other antidepressants. Understanding the metabolic pathways of m-CPP, such as its bioactivation by CYP2D6 and subsequent glutathione adduct formation, provides insights into potential metabolic transformations and detoxification mechanisms relevant to this compound. []
Q3: Has computational chemistry been used to study this compound?
A3: Yes, Density Functional Theory (DFT) calculations, using the B3LYP functional and the 6-311++G(d,p) basis sets, have been employed to study the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors of this compound. [] Additionally, Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, were used to determine the HOMO-LUMO energy gap, providing insights into the molecule's reactivity and electronic properties. []
Q4: How does this compound interact with metal ions?
A4: Research shows that this compound, in its diprotonated form, interacts with tetrachloridozincate(II) anions to form a crystalline complex. [] Within this complex, the this compound-1,4-diium cations interact with [ZnCl4]2− anions through a network of hydrogen bonds (N—H⋯Cl, N—H⋯O and C—H⋯Cl). [] This complex formation highlights the potential for this compound or its derivatives to interact with metal ions in biological systems.
Q5: Are there any analytical techniques used to study this compound?
A5: Various analytical techniques have been employed to characterize this compound. These include spectroscopic methods such as FTIR, Raman, and NMR spectroscopy, which provide structural information and confirm the identity of the compound. [] Further research involving this compound might utilize techniques like mass spectrometry to analyze its fragmentation patterns and potential metabolites, as demonstrated by the identification of m-CPP glutathione adducts in the provided research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
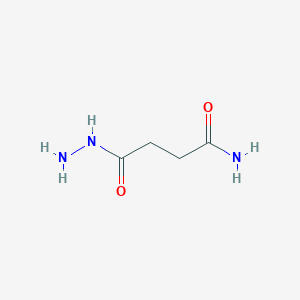
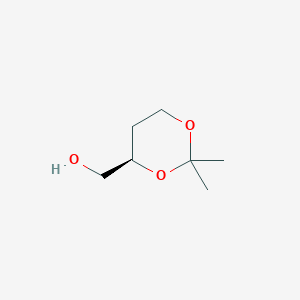

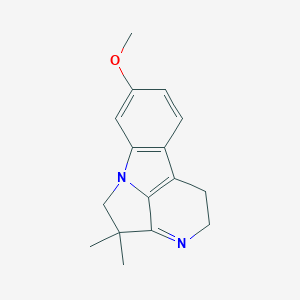
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)

